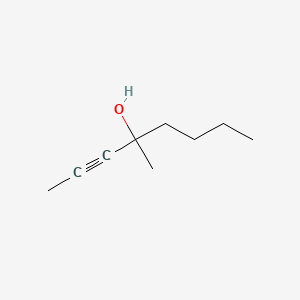![molecular formula C11H11Cl2NO3 B1295561 Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 6951-42-4](/img/structure/B1295561.png)
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester” is a chemical compound. It is an ester derivative and can be used as an intermediate in the synthesis of various compounds . The molecular formula of this compound is C10H10Cl2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetic acid moiety, an ethyl ester group, and a 2,4-dichlorophenylmethylamino group . The presence of the dichlorophenyl group suggests that this compound may have interesting chemical properties due to the electron-withdrawing nature of the chlorine atoms.Scientific Research Applications
Lipid-Lowering Effects
Clofibrate and its related compounds, derived from aryloxy acetic acids, were synthesized and evaluated for their hypolipemic activity. Some of these derivatives demonstrated significant lipid-lowering effects at low dosages even under hyperlipemic conditions, surpassing the efficacy of clofibrate, particularly against cholesterol and triglycerides. The acid group substituent was identified as a primary factor for efficacy, highlighting the importance of molecular structure in the lipid-lowering potential of these compounds (Metz & Specker, 1975).
Neurobehavioral Toxicity
Studies on the neurobehavioral toxicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives have shown that they can induce significant neurobehavioral changes. The compounds were found to accumulate in the brain, suggesting a cellular mechanism for tolerance development. Notably, neurobehavioral effects were rapidly reversible, indicating that the compounds' effects might be manageable or mitigated with proper understanding and handling (Schulze & Dougherty, 1988).
Metabolic Fate in Aquatic Species
Research on the metabolism of 2,4-dichlorophenoxyacetic acid in aquatic species like bluegill sunfish revealed insights into the environmental fate of this compound. The study proposed a metabolic pathway indicating that 2,4-D is metabolized to 2,4-dichlorophenol and its conjugates, providing valuable information for environmental risk assessments and management of ecosystems exposed to such herbicides (Barnekow, Premkumar, Stewart, & Hamburg, 2001).
Analgesic Activity of Derivatives
Imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides, derived from ethyl 4-chloroacetoacetate and 3-aminopyridazines, demonstrated significant analgesic activity. These compounds were evaluated for their capacity to inhibit edema and pain-inducing stimuli, showcasing the potential of acetic acid derivatives in developing analgesic agents (Luraschi et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
It is known that esters, such as this compound, can undergo hydrolysis in the presence of a base, splitting the ester linkage . This could potentially lead to the release of the 2,4-dichlorophenylmethylamino group, which may interact with its targets.
Biochemical Pathways
The hydrolysis of esters, such as this compound, can lead to the formation of carboxylic acids and alcohols . These products can then participate in various biochemical pathways, potentially affecting their downstream effects.
Result of Action
Similar compounds have been used as reagents or intermediates in chemical research and laboratory settings . They may also be used as antiseptics and preservatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate”. For instance, the compound’s reactivity may be affected by the pH of its environment, as esters are known to undergo hydrolysis in basic conditions . Additionally, the compound’s solubility in water may limit its efficacy in aqueous environments .
properties
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRYYPWDHHGRGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989470 |
Source


|
| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6951-42-4 |
Source


|
| Record name | NSC56258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














